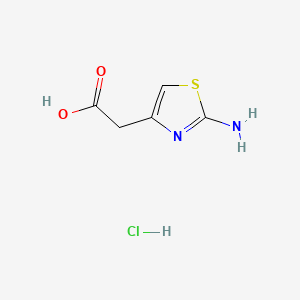

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00515306 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66659-20-9 | |

| Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride CAS number 66659-20-9

An In-Depth Technical Guide to 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS: 66659-20-9)

Abstract

This technical guide provides a comprehensive overview of this compound (ATA-HCl), a critical chemical intermediate in the synthesis of advanced-generation cephalosporin antibiotics. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, robust synthesis methodologies, and its pivotal role in conferring biological activity to cephalosporins. We will explore the mechanistic underpinnings of its function, state-of-the-art analytical techniques for quality control, and essential handling and storage protocols. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of a Core Moiety

In the landscape of pharmaceutical synthesis, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets. The 2-aminothiazole ring is a prominent example, and its incorporation into more complex molecules has been a cornerstone of medicinal chemistry for decades.[1] this compound, hereafter referred to as ATA-HCl, is arguably one of the most vital derivatives of this scaffold. Its primary and most commercially significant application is as a key side-chain precursor for a multitude of semi-synthetic cephalosporin antibiotics, including Cefotiam.[2][3]

The introduction of the 2-aminothiazol-4-yl-acetyl group at the C-7 position of the cephem nucleus dramatically enhances the antibacterial spectrum and potency, particularly against Gram-negative bacteria.[4][5] This guide provides the in-depth technical knowledge required to synthesize, analyze, and strategically utilize this high-value intermediate in modern drug discovery and development workflows.

Physicochemical Properties and Molecular Structure

ATA-HCl is typically a white to off-white crystalline solid.[3][6] Understanding its fundamental properties is crucial for its effective use in synthesis and formulation.

Molecular Structure

The molecule consists of a central thiazole ring substituted with an amino group at the 2-position and an acetic acid moiety at the 4-position, supplied as a hydrochloride salt.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of ATA-HCl, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 66659-20-9 | [7][8][9][10] |

| Molecular Formula | C₅H₇ClN₂O₂S | [7][11] |

| Molecular Weight | 194.64 g/mol | [7][8][10] |

| Appearance | White to off-white solid/crystalline powder | [3][6] |

| Melting Point | ~152 °C | [10][] |

| Purity | ≥96% (typical) | [7][13] |

| SMILES | O=C(O)CC1=CSC(N)=N1.[H]Cl | [7] |

| InChI Key | ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | [][14] |

| Storage | -20°C, sealed, away from moisture | [7] |

Synthesis and Manufacturing: A Mechanistic Approach

The industrial production of ATA-HCl is a well-established process, designed for high purity, yield, and stability. A common and efficient method involves the Hantzsch thiazole synthesis, reacting a halogenated β-keto acid derivative with thiourea.[2][15]

Synthetic Pathway Overview

One of the most effective patented methods utilizes the reaction of thiourea with 4-chloroacetoacetyl chloride.[15][16] This approach is advantageous as it produces a light-stable product in high purity and good yields.[15] The choice of 4-chloroacetoacetyl chloride, a highly reactive acyl chloride, allows the reaction to proceed under controlled, low-temperature conditions, minimizing side reactions.

Caption: High-level workflow for the synthesis of ATA-HCl.

Detailed Experimental Protocol

The following protocol is a representative example based on patented procedures.[15][16] It is designed as a self-validating system where temperature control and reagent addition rates are critical for ensuring purity and yield.

Materials:

-

Thiourea (1.0 eq)

-

4-Chloroacetoacetyl chloride (1.0 eq)

-

Deionized Water

-

Methylene Chloride (or other chlorohydrocarbon)

Procedure:

-

Thiourea Suspension: In a jacketed glass reactor, suspend thiourea in deionized water (approx. 2 parts water to 1 part thiourea by weight). Begin vigorous stirring and cool the suspension to 5-10°C using a circulating chiller.

-

Causality: Using an aqueous suspension of thiourea allows for a controlled reaction environment. The low temperature is critical to manage the exothermic nature of the initial acylation and cyclization, preventing the formation of degradation byproducts.

-

-

Reagent Addition: Dissolve 4-chloroacetoacetyl chloride in methylene chloride. Add this solution dropwise to the cold thiourea suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

-

Causality: The slow, controlled addition of the electrophile (4-chloroacetoacetyl chloride) to the nucleophilic thiourea prevents localized overheating and ensures a homogenous reaction, maximizing the yield of the desired thiazole ring structure. The use of a solvent like methylene chloride improves handling and control.[15]

-

-

Reaction Completion: After the addition is complete, continue stirring at 5-10°C for an additional 30 minutes. Then, remove the cooling and allow the mixture to warm to room temperature (25-30°C), continuing to stir for 60 minutes.

-

Causality: The initial low-temperature phase facilitates the controlled formation of the key intermediate. Allowing the reaction to warm to room temperature ensures the cyclization and subsequent hydrolysis of the acyl chloride to the carboxylic acid goes to completion.

-

-

Crystallization and Isolation: Cool the reaction mixture in a refrigerator or ice bath to induce precipitation of the product.

-

Causality: ATA-HCl has lower solubility in the cold reaction mixture, allowing for its isolation via crystallization, which is a highly effective purification step.

-

-

Filtration and Drying: Collect the colorless crystals by vacuum filtration. Wash the filter cake with a small amount of cold water or an appropriate solvent to remove residual impurities. Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Mechanism of Action and Biological Significance

While ATA-HCl itself is not an active pharmaceutical ingredient (API), the 2-aminothiazol-4-yl-acetyl side chain it provides is fundamental to the biological activity of many third and fourth-generation cephalosporins.

Role in Cephalosporin Activity

Cephalosporins are β-lactam antibiotics that exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[17][18] They do this by acylating and irreversibly inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final cross-linking of the peptidoglycan layer.[17][18]

The side chain originating from ATA-HCl plays several crucial roles:

-

Enhanced Spectrum: It significantly increases the antibiotic's potency against a broad range of Gram-negative bacteria.[18]

-

β-Lactamase Stability: The steric and electronic properties of the side chain help protect the core β-lactam ring from hydrolysis by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.[17]

-

PBP Affinity: The functional groups on the side chain can form additional interactions with the active site of PBPs, increasing binding affinity and inhibitory potency.

Caption: Inhibition of bacterial cell wall synthesis by cephalosporins.

Privileged Structure vs. Toxicophore

The 2-aminothiazole moiety is celebrated in medicinal chemistry for its versatility.[1] However, it has also been identified as a potential "toxicophore." This duality is critical for drug development professionals to understand. Certain metabolic pathways can potentially oxidize the aminothiazole ring, leading to the formation of reactive metabolites that could cause toxicity. Therefore, while ATA-HCl is an invaluable building block, the metabolic stability and safety profile of any final drug candidate containing this moiety must be rigorously evaluated.[1]

Applications in Research and Drug Development

The utility of ATA-HCl extends beyond its primary role in established antibiotics.

-

Novel Antibiotics: It remains a foundational building block for the discovery of new cephalosporins and other β-lactam antibiotics with novel properties, such as improved activity against resistant strains (e.g., MRSA) or better oral bioavailability.[4][5][19]

-

Lead Compound Development: The inherent biological activity of the thiazole ring makes ATA-HCl a valuable starting point or lead compound for developing new agents in other therapeutic areas, such as anticancer or antifungal research.[20]

-

Biochemical Probes: It can be used as a tool in biochemical research to study enzyme mechanisms or metabolic pathways involving related structures.[20]

-

Material Science: The uncharged form of the compound has been explored in the development of modified electrodes for electrochemical sensors, for instance, in the detection of heavy metal ions like copper.[20]

Analytical Characterization and Quality Control

Ensuring the purity and identity of ATA-HCl is paramount for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.[3][21]

Analytical Workflow

Caption: Standard quality control workflow for ATA-HCl analysis.

Representative HPLC Protocol

This protocol describes a general-purpose method for the purity analysis of ATA-HCl. Specific parameters should be validated for the equipment in use.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Causality: A gradient elution is necessary to ensure that any potential impurities, which may have very different polarities from the main compound, are eluted from the column and detected.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Standard Preparation: Prepare a standard solution of known concentration using a pharmacopeia-traceable reference standard.[21]

-

Sample Preparation: Prepare the sample solution at the same concentration as the standard.

-

Analysis: Calculate the purity by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Quantify the assay against the external reference standard.

Safety, Storage, and Handling

Proper handling and storage are essential to maintain the integrity of ATA-HCl and ensure laboratory safety.

-

Hazard Identification: ATA-HCl may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][13]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[6][22]

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place. For long-term stability, storage at -20°C is recommended.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[23]

-

Disposal: Dispose of the material through a licensed chemical destruction facility. Do not discharge into sewer systems or the environment.[6][22]

Conclusion

This compound is more than a simple chemical intermediate; it is a cornerstone of modern antibiotic therapy. Its synthesis, driven by principles of controlled chemistry, yields a stable, high-purity product essential for the manufacturing of life-saving cephalosporins. For the drug development professional, a deep understanding of its properties, synthesis, and analytical control is not merely academic but a prerequisite for innovation. As antibiotic resistance continues to pose a global threat, the strategic use of foundational moieties like ATA-HCl in the design of new and more effective therapeutic agents will remain a central theme in medicinal chemistry.

References

- US Patent 4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride.

- 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride CAS:66659-20-9. LookChem. [Link]

- The Crucial Role of 2-(2-Aminothiazol-4-yl)acetic Acid HCl in Pharmaceutical Synthesis. Medium. [Link]

- CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.

- Cephalosporin. Wikipedia. [Link]

- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). PubChem. [Link]

- Cephalosporins: Mechanism of Action, Adverse Effects and Contraindic

- Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. PubMed. [Link]

- [Studies on FK482. II. Synthesis and structure-activity relationships of 7 beta-[(Z)-2-(2-aminothiazol-4-yl)

- Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)...]. PubMed. [Link]

- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. [Link]

- (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. PubChem. [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. [Studies on FK482. II. Synthesis and structure-activity relationships of 7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2-substituted acetamido]-3-vinyl-3-cephem-4-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl)-2- (carboxymethoxyimino)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. Buy Online CAS Number 66659-20-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 10. jnfuturechemical.com [jnfuturechemical.com]

- 11. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 [chemicalbook.com]

- 13. This compound | 66659-20-9 [sigmaaldrich.com]

- 14. 2-(2-Aminothiazol-4-yl) acetic acid, HCl | CymitQuimica [cymitquimica.com]

- 15. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 16. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

- 17. Cephalosporin - Wikipedia [en.wikipedia.org]

- 18. urology-textbook.com [urology-textbook.com]

- 19. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buy this compound | 66659-20-9 [smolecule.com]

- 21. This compound - SRIRAMCHEM [sriramchem.com]

- 22. echemi.com [echemi.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Aminothiazol-4-yl)acetic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS Number: 66659-20-9), a key intermediate in the synthesis of various pharmaceuticals, notably cephalosporin antibiotics such as cefotiam.[1][2] This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals by detailing the compound's structural and physical characteristics. Furthermore, it outlines the standardized experimental protocols for the determination of these properties, offering insights into the causality behind the methodological choices. The aim is to equip the reader with the necessary knowledge for effective handling, characterization, and application of this compound in a research and development setting, ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Core Pharmaceutical Intermediate

This compound is a heterocyclic compound that holds a significant position in the landscape of medicinal chemistry. Its structural motif, featuring a thiazole ring with amino and acetic acid functionalities, makes it a versatile building block for the synthesis of a range of bioactive molecules.[2] The hydrochloride salt form enhances its stability and modulates its solubility, properties that are of paramount importance in the pharmaceutical industry.

A thorough understanding of the physical properties of this intermediate is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. These properties dictate crucial aspects of the manufacturing process, including reaction kinetics, purification strategies, and formulation design. Moreover, a well-characterized intermediate ensures the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This guide delves into the essential physicochemical parameters of this compound, providing both the data and the methodologies to verify them.

Physicochemical Properties: A Quantitative Overview

The intrinsic properties of this compound are summarized in the table below. These values represent a compilation of data from various authoritative sources and are fundamental for its application in chemical synthesis and pharmaceutical formulation.

| Property | Value | References |

| Chemical Name | This compound | [3] |

| Synonyms | (2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride | [4] |

| CAS Number | 66659-20-9 | [1][5][] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][] |

| Molecular Weight | 194.64 g/mol | [1][5][] |

| Appearance | White to off-white crystalline powder/solid | [1][] |

| Melting Point | Approximately 152°C | [1][5] |

| Solubility | Slightly soluble in methanol. Soluble in organic solvents. | [1][] |

| Storage Conditions | Inert atmosphere (nitrogen or argon), 2-8°C | [1][7] |

| Stability | Light-stable as a solid and in solution | [8] |

Structural Elucidation and Verification: Spectroscopic and Crystallographic Methodologies

The unambiguous confirmation of the chemical structure of this compound is paramount. A combination of spectroscopic and, where applicable, crystallographic techniques provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[8] Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

Caption: A streamlined workflow for the structural verification of the compound using NMR spectroscopy.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to observe are the chemical shift (δ), which indicates the electronic environment of the protons, the integration, which reveals the relative number of protons, and the multiplicity (singlet, doublet, etc.), which provides information about neighboring protons.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show a signal for each unique carbon atom in the molecule.

-

DEPT-135 Experiment: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

-

Data Analysis: Analyze the spectra to ensure they are consistent with the known structure of this compound.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for polar, acidic compounds. A high-field NMR instrument is preferred for better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] The infrared spectrum provides a molecular "fingerprint" based on the vibrational frequencies of the chemical bonds.[10]

Experimental Protocol: FTIR

-

Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H (amine), C=O (carboxylic acid), C=N, and C-S (thiazole ring) stretches.

Causality Behind Experimental Choices: The KBr pellet method ensures a uniform dispersion of the sample and minimizes scattering of the infrared beam. ATR is a simpler and faster alternative that requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[11][12] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions of the molecule with minimal fragmentation.[13]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion. For the hydrochloride salt, the free base is typically observed.

Causality Behind Experimental Choices: ESI is the preferred ionization method for polar molecules like 2-(2-Aminothiazol-4-yl)acetic acid as it is a "soft" technique that keeps the molecule intact.[13]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure.[14][15]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of suitable size and quality from a solution of the compound. This can be achieved by slow evaporation of the solvent or by controlled cooling.

-

Data Collection: Mount a single crystal on a goniometer and expose it to a beam of X-rays. The diffraction pattern is collected on a detector.[16]

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined.

Causality Behind Experimental Choices: The quality of the single crystal is paramount for obtaining high-resolution diffraction data and an accurate crystal structure.

Determination of Key Physical Properties

The following protocols outline the standardized methods for determining the critical physical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that is indicative of purity.[17]

Caption: A systematic workflow for the accurate determination of the melting point.

Experimental Protocol: Capillary Method

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Pack the sample into a capillary tube to a height of 2-3 mm.[18]

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[19]

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading. A sharp melting range is indicative of high purity.

Solubility Determination

Solubility is a critical parameter that influences bioavailability and formulation design.[20][21]

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., methanol, water) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: Filter the suspension to remove the undissolved solid. Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining equilibrium solubility as it ensures that the solution is truly saturated. Using a quantitative analytical technique like HPLC provides an accurate measurement of the solute concentration.

Water Content (Karl Fischer Titration)

The presence of water can affect the stability and reactivity of a compound. Karl Fischer titration is the standard method for determining water content.[5][22]

Experimental Protocol: Karl Fischer Titration

-

Instrumentation: Use a Karl Fischer titrator (either volumetric or coulometric).

-

Titration: Accurately weigh a sample of the compound and introduce it into the titration cell containing the Karl Fischer reagent. The reagent reacts stoichiometrically with water.[4]

-

Endpoint Detection: The endpoint of the titration is determined electrometrically.

-

Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.

Causality Behind Experimental Choices: Karl Fischer titration is highly specific for water and can detect even trace amounts, making it more accurate than methods like loss on drying, which can also measure volatile impurities.[2]

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][23] This is an important consideration for handling and storage.[24][25]

Experimental Protocol: Gravimetric Sorption Analysis

-

Instrumentation: Use a dynamic vapor sorption (DVS) instrument.

-

Procedure: Place a small, accurately weighed sample in the instrument. The sample is subjected to a controlled program of varying relative humidity at a constant temperature.

-

Measurement: The instrument's microbalance continuously records the change in mass of the sample as it absorbs or desorbs water.

-

Analysis: A sorption/desorption isotherm is generated, which shows the water uptake as a function of relative humidity.

Causality Behind Experimental Choices: DVS provides a detailed and accurate assessment of a material's hygroscopic behavior under a wide range of humidity conditions, which is more informative than static methods.[26]

Stability Testing

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[27][28]

Experimental Protocol: Accelerated Stability Study (ICH Guidelines)

-

Storage Conditions: Store samples of the compound under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a period of up to 6 months.[29][30]

-

Testing Intervals: Test the samples at specified time points (e.g., 0, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for appearance, purity (e.g., by HPLC to detect degradation products), and any other relevant physical or chemical properties.

Causality Behind Experimental Choices: Accelerated stability studies are designed to increase the rate of chemical degradation and physical change, allowing for the prediction of the long-term stability and the determination of a re-test period or shelf life in a shorter timeframe.[31]

Conclusion

The physicochemical properties of this compound are fundamental to its successful application as a pharmaceutical intermediate. This guide has provided a detailed overview of these properties and the robust experimental methodologies required for their determination. By adhering to these standardized protocols and understanding the scientific principles behind them, researchers and drug development professionals can ensure the quality and consistency of this critical building block, thereby facilitating the development of safe and effective medicines. The integration of spectroscopic, crystallographic, and physical characterization techniques provides a comprehensive and self-validating system for the quality control of this important compound.

References

- 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride CAS:66659-20-9. (n.d.).

- 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier - At Tianming Pharmaceutical. (n.d.).

- 2-(2-Aminothiazol-4-yl)acetic acid HCl | 66659-20-9 | FA39714 - Biosynth. (n.d.).

- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.).

- This compound | 66659-20-9 - Sigma-Aldrich. (n.d.).

- Principle of Karl Fischer Titration - BYJU'S. (n.d.).

- Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences, 21(01), 243-249.

- Karl Fischer Titration Guide to Water Determination. (n.d.). Mettler Toledo.

- 2-(2-Aminothiazol-4-yl) acetic acid, HCl - CymitQuimica. (n.d.).

- Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.

- ICH guideline for stability testing. (n.d.). SlideShare.

- (2025, April 14). Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry [Video]. YouTube.

- 66659-20-9|this compound - BLDpharm. (n.d.).

- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04).

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- A Comprehensive Guide to FTIR Analysis. (n.d.). Agilent.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace.

- Structural elucidation by NMR(1HNMR). (n.d.). SlideShare.

- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- Hygroscopicity Evaluation - Technology Networks. (n.d.).

- Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems.

- What is Mass Spectrometry? - Broad Institute. (n.d.).

- Melting Point Standards - Sigma-Aldrich. (n.d.).

- Melting Range or Temperature (Apparatus and Deternination). (2011, June 24). Pharmaguideline.

- Q1A(R2) Guideline - ICH. (2003, February 6).

- Functional group profiling of medicinal plants using FTIR spectroscopy. (2025, January 8). World Journal of Biology Pharmacy and Health Sciences.

- Quality Guidelines - ICH. (n.d.).

- Allada, R. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(04).

- <1236> Solubility Measurements - USP-NF. (2016, September 30).

- Hygroscopicity Assessment - Testing Lab / Alfa Chemistry. (n.d.).

- Mass Spectrometry. (2019, July 24). Chemistry LibreTexts.

- Mass spectrometry. (n.d.). In Wikipedia.

- Melting point determination. (n.d.).

- Melting and boiling point Laboratory Guide. (n.d.). BUCHI.

- X-ray crystallography. (n.d.). In Wikipedia.

- Mass Spectrometry Tutorial. (n.d.). Chemical Instrumentation Facility.

- (2023, March 2). Description and Solubility Tests as per USP EP [Video]. YouTube.

- Solubility criteria as per USP and BP. (n.d.). ResearchGate.

- FAQs: Compliance with the USP–NF. (n.d.).

- Mass Spectrometry- molecular weight of the sample; formula Chapter 12. (n.d.).

- Determination of crystal structure by single crystal X-ray diffraction. (n.d.).

- X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. (n.d.). MDPI.

- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.

Sources

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 5. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]

- 10. journalwjbphs.com [journalwjbphs.com]

- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 16. azolifesciences.com [azolifesciences.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. thinksrs.com [thinksrs.com]

- 19. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 20. scispace.com [scispace.com]

- 21. Solubility Measurements | USP-NF [uspnf.com]

- 22. byjus.com [byjus.com]

- 23. asiapharmaceutics.info [asiapharmaceutics.info]

- 24. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 25. alfachemic.com [alfachemic.com]

- 26. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 27. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 28. database.ich.org [database.ich.org]

- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 30. ICH Official web site : ICH [ich.org]

- 31. Ich guideline for stability testing | PPTX [slideshare.net]

An In-depth Technical Guide to Sulfachloropyridazine: Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfachloropyridazine is a sulfonamide antibiotic that has been a subject of scientific interest due to its broad-spectrum antibacterial activity.[1] As a member of the sulfa drug family, it functions by disrupting a crucial metabolic pathway in bacteria, making it effective against a variety of Gram-positive and Gram-negative pathogens.[1] This guide provides a comprehensive technical overview of sulfachloropyridazine, covering its synthesis, physicochemical properties, detailed analytical characterization, mechanism of action, and biological activities, including protocols for its study. While the initial inquiry pertained to the molecular formula C5H7ClN2O2S, the lack of a well-characterized compound with this specific formula necessitated a pivot to a structurally and functionally relevant molecule. Sulfachloropyridazine, with the molecular formula C10H9ClN4O2S, serves as an excellent exemplar of a chlorinated, nitrogen- and sulfur-containing heterocyclic compound with significant biological activity.[2]

Physicochemical Properties

Sulfachloropyridazine is an off-white to light yellow crystalline powder.[3] A comprehensive understanding of its physicochemical properties is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C10H9ClN4O2S | [2] |

| Molecular Weight | 284.72 g/mol | [2] |

| CAS Number | 80-32-0 | [2] |

| Melting Point | 186-187 °C | [3] |

| pKa | 6.10 (Uncertain) | [3] |

| Solubility (at 298.15 K) | ||

| in Water | 0.035 mg/mL (at pH 7.4) | [2] |

| in 0.5 M NaOH | 50 mg/mL | [3] |

| in 1,4-Dioxane | High | [4] |

| in Acetone | High | [4] |

| in Acetonitrile | Moderate | [4] |

| in Ethyl Acetate | Moderate | [4] |

| in Methanol | Low | [4] |

| in Ethanol | Low | [4] |

| in Isopropanol | Low | [4] |

| in 1-Butanol | Low | [4] |

Synthesis and Purification

The synthesis of sulfachloropyridazine is typically achieved through the condensation of 4-aminobenzenesulfonamide with 3,6-dichloropyridazine. A more modern approach involves the reaction of 4-aminobenzene-1-sulfonyl chloride with an aminopyrazine derivative.[5]

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established synthetic methods for sulfonamides.[6]

Materials:

-

4-aminobenzene-1-sulfonyl chloride

-

2-amino-6-chloropyrazine (a related starting material, adjust stoichiometry accordingly for 3-amino-6-chloropyridazine if that is the intended reactant)

-

Toluene (or another suitable organic solvent)

-

An organic base (e.g., pyridine or triethylamine) or an inorganic base (e.g., potassium carbonate)[3]

-

Sodium hydroxide solution

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzene-1-sulfonyl chloride and a slight molar excess of 3-amino-6-chloropyridazine in toluene.

-

Slowly add the acid-binding agent (e.g., pyridine) to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 30-50 °C) and stir for 12-20 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be isolated by filtration and washed with water to remove impurities.[5]

-

For further purification, the crude sulfachloropyridazine can be dissolved in a dilute sodium hydroxide solution.[3]

-

The solution is then treated with activated charcoal to remove colored impurities and filtered.

-

The filtrate is acidified with hydrochloric acid to a pH of approximately 4-5 to precipitate the purified sulfachloropyridazine.[3]

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Diagram of Synthesis Workflow

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfachlorpyridazine | C10H9ClN4O2S | CID 6634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SULFACHLOROPYRIDAZINE CAS#: 80-32-0 [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111217760B - Synthetic method of sulfachloropyrazine sodium - Google Patents [patents.google.com]

2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride IUPAC name

An In-depth Technical Guide to 2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure, featuring a reactive aminothiazole core coupled with an acetic acid side chain, renders it an essential precursor in the synthesis of numerous pharmaceuticals, most notably cephalosporin antibiotics. This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical properties, a detailed examination of its synthesis via the Hantzsch thiazole reaction, its significant applications in drug development, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the bedrock of any scientific endeavor. The formal IUPAC name for this entity is 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride [1][2]. It is the hydrochloride salt of the parent compound, (2-Amino-1,3-thiazol-4-yl)acetic acid[3]. The salt form is often preferred in synthesis and storage due to its enhanced stability and handling characteristics.

Nomenclature and Identifiers

-

IUPAC Name: 2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride[1]

-

Common Synonyms: 2-(2-Aminothiazol-4-yl)acetic acid HCl, 2-Amino-4-thiazoleacetic acid hydrochloride, ATA hydrochloride[1][4]

Physicochemical Data

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 194.64 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline solid/powder | [6][8] |

| Melting Point | ~152 °C | [6][7][8] |

| Solubility | Slightly soluble in methanol | [6][7][8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6][7] |

Synthesis and Reaction Mechanism: The Hantzsch Thiazole Synthesis

The most fundamental and widely employed method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described in 1887.[9][10] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[9] For the synthesis of the title compound, the key reactants are thiourea and a 4-haloacetoacetic acid derivative, such as 4-chloroacetoacetyl chloride.[11]

Conceptual Workflow

The synthesis can be visualized as a logical progression from simple starting materials to the desired complex intermediate. This workflow is a cornerstone of process chemistry in drug development.

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The Hantzsch synthesis proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

-

S-Alkylation: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in 4-chloroacetoacetyl chloride. This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The primary amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic thiazole ring.

Detailed Experimental Protocol

This protocol is adapted from established industrial processes and provides a robust method for laboratory-scale synthesis.[11]

Materials:

-

Thiourea

-

4-Chloroacetoacetyl chloride

-

Methylene chloride (CH₂Cl₂)

-

Deionized water

-

Ice bath

Procedure:

-

Reactant Preparation (Thiourea Suspension): In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend thiourea in deionized water. The suspension should be vigorously stirred to ensure homogeneity.

-

Reactant Preparation (Acyl Chloride Solution): Separately, dissolve 4-chloroacetoacetyl chloride in methylene chloride. This solution should be prepared fresh, as acyl chlorides are moisture-sensitive.

-

Controlled Addition: Cool the thiourea suspension to 5-10°C using an ice bath. The low temperature is critical to control the initial exotherm of the reaction and prevent the formation of unwanted byproducts.

-

Reaction Initiation: Slowly add the 4-chloroacetoacetyl chloride solution to the cooled thiourea suspension via the dropping funnel over a period of 30-60 minutes. Maintain the internal temperature between 5-10°C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (25-30°C). Continue stirring for an additional 60-90 minutes to ensure the reaction proceeds to completion.

-

Product Isolation: Cool the reaction mixture in a refrigerator or ice bath to facilitate the precipitation of the product. The hydrochloride salt has limited solubility in the mixed solvent system, enabling its isolation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining water-soluble impurities, followed by a wash with a small amount of cold methylene chloride to remove organic residues.

-

Drying: Dry the product under vacuum at a temperature not exceeding 50°C to yield 2-(2-aminothiazol-4-yl)acetic acid hydrochloride as a light-stable, crystalline solid.[11]

Self-Validation: A successful synthesis should yield a product with a high degree of purity and a melting point around 151-152°C.[11] The expected yield, based on the limiting reagent, is typically high, often in the range of 75-85%.

Applications in Pharmaceutical Development

The 2-aminothiazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[10] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable scaffold.

-

Antibiotics: The most prominent application of 2-(2-aminothiazol-4-yl)acetic acid is as a key side-chain precursor for third and fourth-generation cephalosporin antibiotics, such as Cefotiam.[6][7] The aminothiazole group is crucial for the antibacterial spectrum and potency of these drugs.

-

Drug Intermediates: It serves as a fundamental building block in multi-step syntheses. For example, it is identified as a significant intermediate or impurity in the synthesis of Mirabegron, a drug used to treat overactive bladder.[3][12]

-

Broader Biological Activity: The aminothiazole core is associated with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[5][13][14] This makes derivatives of the title compound attractive targets for novel drug discovery programs.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is a summary of hazards and precautions derived from multiple Safety Data Sheets (SDS).

-

Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2][15] When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][6]

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][7]

Conclusion

2-(2-amino-1,3-thiazol-4-yl)acetic acid hydrochloride is more than just a chemical reagent; it is a gateway to a class of life-saving medicines. Its synthesis, rooted in the classic Hantzsch reaction, is a robust and scalable process that has been refined for industrial production. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for its effective use in creating the next generation of therapeutics. The continued exploration of the aminothiazole scaffold promises to yield novel candidates for treating a wide array of human diseases.

References

- PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of 2-pentyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid.

- Capot Chemical. (2016). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride.

- ChemWhat. (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS, 66659-20-9 Safety Data Sheets.

- Tianming Pharmaceutical. (n.d.). 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier.

- Google Patents. (n.d.). CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid.

- ResearchGate. (n.d.). Hantzsch thiazole synthesis.

- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

- PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. National Center for Biotechnology Information.

- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.

- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

- Chemsrc. (2025). CAS#:66659-20-9 | 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride.

- PubChem. (n.d.). 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide. National Center for Biotechnology Information.

- Khalifa, M. E., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.

- Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 246.

Sources

- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. Buy this compound | 66659-20-9 [smolecule.com]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 [chemicalbook.com]

- 8. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride - Safety Data Sheet [chemicalbook.com]

- 9. synarchive.com [synarchive.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 12. CN106045937A - Synthesizing method of {2-[2-(2-amino-4-thiazolyl)-amino acetyl]-4-thiazolyl}-acetic acid - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

Solubility Profile of 2-(2-Aminothiazol-4-yl)acetic acid HCl in Methanol: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a pivotal intermediate in the synthesis of several cephalosporin antibiotics.[1] Its solubility in various solvents is a critical parameter that dictates reaction kinetics, purification strategies, and ultimately, the efficiency of pharmaceutical manufacturing processes. This technical guide provides a comprehensive analysis of the solubility of 2-(2-Aminothiazol-4-yl)acetic acid HCl in methanol. While publicly available quantitative data is limited, this document synthesizes information on the compound's physicochemical properties, explores the theoretical factors governing its solubility, and presents a robust, field-proven experimental protocol for its precise determination. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and practically apply the solubility characteristics of this important pharmaceutical building block.

Introduction and Physicochemical Profile

This compound (ATA-HCl) is a heterocyclic compound featuring a core aminothiazole ring, a functionality central to the biological activity of many third-generation cephalosporins.[1] Understanding its behavior in organic solvents, particularly methanol—a common solvent in organic synthesis and purification—is paramount for process optimization and ensuring batch-to-batch consistency.

The hydrochloride salt form is utilized to enhance the stability and handling of the parent compound.[2][3] However, its ionic nature introduces complexity into its solubility profile, especially in organic media. Safety data sheets consistently describe the compound as a white to off-white crystalline solid.[1][4] While multiple sources qualitatively describe its solubility in methanol as "slight," this guide will provide the framework to move beyond this general descriptor to quantitative understanding.[1][4][5]

Table 1: Physicochemical Properties of 2-(2-Aminothiazol-4-yl)acetic acid HCl

| Property | Value | Source(s) |

| CAS Number | 66659-20-9 | [6][7][8] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][6][7] |

| Molecular Weight | 194.64 g/mol | [1][6] |

| Physical State | White to Off-White Crystalline Solid | [1][4] |

| Melting Point | ~152 °C | [1][4][5] |

| Qualitative Solubility | Slightly soluble in methanol | [1][4][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][5] |

Scientific Rationale: Factors Governing Solubility in Methanol

The "slight" solubility of ATA-HCl in methanol is a result of a complex interplay between the solute's structure and the solvent's properties. A nuanced understanding of these factors is essential for troubleshooting and manipulation of solubility in a laboratory or manufacturing setting.

Solute-Solvent Interactions

The solubility of a compound is governed by the principle of "like dissolves like," which, on a molecular level, refers to the similarity of intermolecular forces between solute and solvent molecules.

-

Hydrogen Bonding: ATA-HCl possesses multiple sites for hydrogen bonding: the primary amine (-NH₂), the carboxylic acid hydroxyl (-OH) and carbonyl (C=O) groups, and the nitrogen atom within the thiazole ring. Methanol (CH₃OH) is a polar, protic solvent capable of acting as both a hydrogen bond donor and acceptor. These shared capabilities facilitate favorable energetic interactions.

-

Polarity and Dipole-Dipole Interactions: Both the thiazole ring and the acetic acid moiety contribute to the molecule's overall polarity. Methanol's high polarity allows it to solvate these polar regions effectively.

-

Ionic Interactions: As a hydrochloride salt, the compound exists in an ionized state. The chloride anion and the protonated amine or thiazole nitrogen require a solvent with a sufficiently high dielectric constant to stabilize the separated charges. While methanol's dielectric constant is lower than water's, it is still significant enough to permit some degree of dissolution of ionic species.

The logical relationship between the molecular structure and its solubility in methanol is depicted below.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 3. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride - Google Patents [patents.google.com]

- 4. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. 66659-20-9 CAS MSDS (2-(2-Aminothiazol-4-yl) acetic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride | 66659-20-9 [chemicalbook.com]

- 8. 2-(2-Aminothiazol-4-yl) acetic acid, HCl | CymitQuimica [cymitquimica.com]

Physicochemical Characterization of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride: A Focus on Melting Point Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (CAS No. 66659-20-9), a critical starting material in the synthesis of cephalosporin antibiotics.[1][2] The melting point of this compound is a crucial indicator of identity and purity, directly impacting the quality and yield of subsequent synthetic steps in active pharmaceutical ingredient (API) manufacturing. This document delineates the reported melting point values, provides a robust, field-proven protocol for its accurate determination, discusses the underlying scientific principles influencing this physical property, and contextualizes its importance within the framework of pharmaceutical quality control.

Introduction: The Significance of a Key Intermediate

This compound, hereafter referred to as ATAH, is an indispensable building block in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive thiazole ring, an amino group, and an acetic acid moiety, makes it a prime precursor for the synthesis of advanced β-lactam antibiotics, most notably Cefotiam.[1][2] In the highly regulated environment of pharmaceutical development, the quality of each intermediate is paramount. Even minute impurities can propagate through a synthetic route, potentially leading to the formation of unwanted side-products, reduced efficacy, or adverse safety profiles in the final drug product.[2]

The melting point serves as a fundamental, yet powerful, first-line assessment of a solid crystalline substance's purity and identity. For a high-purity compound, the transition from solid to liquid occurs over a narrow, well-defined temperature range. A depressed or broadened melting range is a classic indicator of impurities. Therefore, the precise and accurate determination of ATAH's melting point is a non-negotiable quality control checkpoint.

Core Physicochemical Properties

A summary of the essential physicochemical properties of ATAH is presented below, providing a foundational data set for laboratory professionals.

| Property | Value | Source(s) |

| CAS Number | 66659-20-9 | [1][3][4][5][6] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][3][4] |

| Molecular Weight | 194.64 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][7] |

| Solubility | Slightly soluble in methanol | [1] |

| Primary Application | Intermediate for antibiotics (e.g., Cefotiam) | [1][2] |

Melting Point Analysis of ATAH

Reported Values and Interpretation

A review of technical data sheets and patent literature reveals a consistent but slightly varied melting point for ATAH. This variation is common and can be attributed to differences in residual impurities, polymorphic form, or the specific analytical technique and parameters (e.g., heating rate) employed.

| Reported Melting Point | Source(s) |

| 152°C | [1][3][7] |

| 151.4°C to 151.9°C | [8] |

The narrow range reported in the patent literature (151.4°C to 151.9°C) is indicative of a highly pure sample.[8] A value of 152°C is also widely cited and represents a typical specification for this material.[1][3][7] For quality control purposes, the critical parameter is not a single value but a sharp melting range (typically ≤ 1°C) that falls within the expected temperatures. A broad range would necessitate further investigation into the material's purity via more sophisticated methods like High-Performance Liquid Chromatography (HPLC).

The Causality Behind Melting Point Depression

The presence of impurities disrupts the uniform crystal lattice structure of a solid. This disruption weakens the intermolecular forces holding the crystals together. Consequently, less thermal energy is required to break down the lattice and transition the substance into a liquid state, resulting in a lower melting temperature. Furthermore, as the main component melts, the concentration of the impurity in the remaining solid increases, progressively lowering the melting point and thus broadening the observed range. This phenomenon is a direct consequence of the principles of freezing-point depression.

Caption: Logical relationship between sample purity and melting point characteristics.

Authoritative Protocol for Melting Point Determination

This protocol describes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid like ATAH. The procedure is designed to be self-validating through mandatory instrument calibration.

Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Mettler Toledo, Stuart)

-

Melting Point Capillary Tubes (one end sealed)

-

ATAH sample (dried to constant weight)

-

Certified Melting Point Standards (e.g., Anthraquinone, Raffinose)[9][10]

-

Spatula and Mortar/Pestle (if sample is not a fine powder)

-

Watch glass

Step-by-Step Experimental Workflow

Step 1: Instrument Calibration (Trustworthiness Pillar)

-

Prior to analyzing the sample, the accuracy of the melting point apparatus must be verified.

-

Select at least two certified standards that bracket the expected melting point of ATAH (e.g., a standard around 130-140°C and another around 160-170°C).

-

Determine the melting point of each standard using the procedure below.

-

The observed values must be within the certified range of the standards. If not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.

Step 2: Sample Preparation

-

Place a small amount of the ATAH powder on a clean, dry watch glass.

-

If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

Step 3: Capillary Tube Loading

-

Invert the open end of a capillary tube and press it gently into the ATAH powder.

-

Tap the sealed bottom of the tube on a hard surface to pack the powder down.

-

Repeat until the sample column is approximately 2-3 mm high. A column that is too large will result in a broadened melting range due to thermal gradients.

Step 4: Measurement

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set the starting temperature to approximately 20°C below the expected melting point (~130°C).

-

Set the heating ramp rate. For highest accuracy, a two-stage approach is recommended:

-

A fast ramp (e.g., 10°C/min) to quickly approach the expected melting point.

-

A slow ramp (1-2°C/min ) starting from ~10°C below the expected melting point. A slow rate is critical to allow the system to reach thermal equilibrium, ensuring an accurate reading.

-

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1 or onset).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T2 or clear point).

-

The melting range is reported as T1 - T2.

Step 5: Data Reporting

-

Report the observed melting range along with the ramp rate used. For example: "Melting Point: 151.5°C - 152.3°C (at 1°C/min)".

Caption: Standard workflow for accurate melting point determination.

Conclusion

The melting point of this compound is a fundamental quality attribute with significant implications for pharmaceutical synthesis. High-purity ATAH is expected to exhibit a sharp melting range between 151°C and 153°C . Adherence to a rigorous, calibrated experimental protocol is essential for obtaining trustworthy and reproducible data. As a Senior Application Scientist, I assert that this seemingly simple measurement, when performed correctly, provides invaluable insight into material quality, safeguarding the integrity of the entire drug development pipeline. It is a cornerstone of good laboratory practice and a critical checkpoint in ensuring the safety and efficacy of the final pharmaceutical product.

References

- 2-(2-Aminothiazol-4-yl) Acetic Acid HCl - High-Quality API Supplier. (n.d.). Tianming Pharmaceutical.

- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (1983). US Patent 4,391,979A.

- MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride. (2016). Capot Chemical.

- (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). (n.d.). PubChem.

- The Crucial Role of 2-(2-Aminothiazol-4-yl)acetic Acid HCl in Pharmaceutical Synthesis. (n.d.). Protheragen.

- Process for the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride. (1987). Canadian Patent CA1159456A.

- Method for preparing 2-aminothiazol-4-ylacetic acid hydrochloride. (n.d.). Eureka | Patsnap.

- (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. (n.d.). PubChem.

- 2-Aminothiazole | CAS#:96-50-4. (2025). Chemsrc.

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound - SRIRAMCHEM [sriramchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 9. 融点スタンダード283~286°C - アントラキノン [sigmaaldrich.com]

- 10. Raffinose CAS#: 512-69-6 [m.chemicalbook.com]

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride

An Essential Tool for Pharmaceutical Development and Quality Control

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride in Drug Synthesis

This compound is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably certain cephalosporin antibiotics. Its structural integrity and purity are paramount to the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of this key intermediate. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and its practical application in a research and drug development setting.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The following diagram illustrates the chemical structure of this compound with a systematic atom numbering scheme, which will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of the NMR data is directly dependent on the experimental setup. For a polar and acidic compound like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable solvent due to its excellent dissolving power for polar compounds and its relatively high boiling point, which minimizes evaporation. Deuterium oxide (D₂O) is another viable option, particularly for observing the exchange of labile protons.

Step-by-Step Sample Preparation and NMR Acquisition

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate for a few minutes to ensure complete dissolution of the sample. A clear, homogeneous solution is essential.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters would include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the lower natural abundance and sensitivity of the ¹³C nucleus)

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Reference the spectra to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Aminothiazol-4-yl)acetic acid Hydrochloride

Introduction: Unveiling a Key Pharmaceutical Intermediate

2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (ATAA-HCl) is a crucial building block in the synthesis of various pharmaceuticals, most notably certain cephalosporin antibiotics.[1] Its chemical structure, featuring a reactive aminothiazole ring and a carboxylic acid moiety, makes it a versatile synthon. The molecular formula of the hydrochloride salt is C₅H₇ClN₂O₂S, with a corresponding molecular weight of approximately 194.64 g/mol .[2][3] The free base form has a molecular weight of approximately 158.18 g/mol .[4][5] Accurate and robust analytical methods are paramount for ensuring the purity, stability, and proper utilization of ATAA-HCl in drug development and manufacturing.

This guide provides a comprehensive, in-depth framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, the methodologies presented herein are grounded in fundamental principles of mass spectrometry and chromatography, aiming to provide a self-validating and scientifically rigorous protocol for researchers, quality control analysts, and drug development professionals.

Pillar 1: Foundational Principles and Pre-Analytical Considerations

The successful mass spectrometric analysis of any analyte begins with a thorough understanding of its physicochemical properties and the principles of the chosen analytical technique. ATAA-HCl is a polar, water-soluble molecule, making it an ideal candidate for Electrospray Ionization (ESI) in conjunction with reversed-phase or HILIC liquid chromatography.

Ionization and Analyte Behavior in Solution

This compound is a salt. In typical LC-MS solvents such as water, methanol, or acetonitrile, it will dissociate into the protonated 2-(2-aminothiazol-4-yl)acetic acid cation and a chloride anion. The primary amino group on the thiazole ring is a ready site for protonation. Therefore, despite starting with the hydrochloride salt, the species of interest for detection in positive ion mode ESI is the protonated free acid, [M+H]⁺, where 'M' is the neutral free acid (C₅H₆N₂O₂S). This results in an expected precursor ion with a mass-to-charge ratio (m/z) of approximately 159.

Rationale for ESI Positive Mode Selection: The presence of the basic amino group makes ATAA highly amenable to protonation, leading to a strong signal in positive ion electrospray mode (ESI+). Operating in ESI+ provides high sensitivity and a stable ion signal for this class of compounds. While negative mode could potentially be used by deprotonating the carboxylic acid, the proton affinity of the amino group generally leads to superior ionization efficiency in positive mode.

Pillar 2: The Analytical Workflow: From Sample to Signal